molecular formula C16H11ClF2N4O B7513493 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide

2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide

Cat. No. B7513493
M. Wt: 348.73 g/mol
InChI Key: CKJKQOGTLGLDFI-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide, also known as Compound 1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is synthesized using a multi-step process. The purpose of

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 is not fully understood. However, studies have suggested that it inhibits the activity of the protein kinase CK2, which plays a critical role in cell growth and proliferation. Inhibition of CK2 activity leads to the downregulation of several signaling pathways that are essential for cancer cell survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 exhibits potent antiproliferative activity against cancer cells. In addition, it has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. However, the exact biochemical and physiological effects of 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 are still being studied.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 is its potent inhibitory activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, the low yield of the synthesis process and the limited availability of the compound are major limitations for lab experiments.

Future Directions

Several future directions can be explored for 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1. One potential direction is to optimize the synthesis process to increase the yield and availability of the compound. Another direction is to further study the mechanism of action of 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 to identify potential targets for cancer therapy. Additionally, the therapeutic potential of 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 can be explored in combination with other anticancer agents to enhance its efficacy. Overall, 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 has shown promising results as a potential anticancer agent, and further studies are warranted to explore its full therapeutic potential.

Synthesis Methods

The synthesis of 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 involves several steps, including the reaction of 2-chloro-4,5-difluoroaniline with 3-(6-bromoimidazol-1-yl)pyridine to form 2-chloro-4,5-difluoro-N-(6-bromo-3-pyridinyl)aniline. This intermediate is then reacted with methyl 4-(formylamino)benzoate in the presence of palladium acetate and triphenylphosphine to yield 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1. The overall yield of the synthesis process is approximately 20%.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 has been extensively studied for its potential therapeutic applications, particularly as an anticancer agent. Several studies have shown that 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 exhibits potent inhibitory activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. In addition, 2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide 1 has also been shown to inhibit the growth of tumor xenografts in animal models.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N4O/c17-12-6-14(19)13(18)5-11(12)16(24)22-8-10-1-2-15(21-7-10)23-4-3-20-9-23/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJKQOGTLGLDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)C2=CC(=C(C=C2Cl)F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide

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